4-Methoxy-2-methyl-1-(propan-2-yl)benzene
Overview
Description
“4-Methoxy-2-methyl-1-(propan-2-yl)benzene” is also known as "2-Isopropyl-5-methylanisole" . It is an organic compound with a molecular formula of C11H16O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group (OCH3), a methyl group (CH3), and an isopropyl group (CH(CH3)2) . The molecular weight of this compound is 164.2441 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzene derivatives are known to undergo a variety of reactions. These include electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and reactions at the benzylic position .Physical and Chemical Properties Analysis
The compound “this compound” has a density of 0.94g/mL at 25°C (lit.), a melting point of 214-216 °C (lit.), and a boiling point of 214-216°C (lit.) . Its refractive index is n20/D 1.5063 (lit.) .Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene are currently unknown. This compound, also known as 2-Isopropyl-5-methylanisole
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene with enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined . It is speculated that it might interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet
Properties
IUPAC Name |
4-methoxy-2-methyl-1-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)11-6-5-10(12-4)7-9(11)3/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKUFKDKLVOPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281444 | |
Record name | 4-methoxy-2-methyl-1-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5436-42-0 | |
Record name | NSC21721 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxy-2-methyl-1-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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